REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[N:6][C:5](I)=[CH:4][N:3]=1.C[C:10]1([CH3:17])[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([N:13]2[CH2:14][C:10]([CH3:15])([CH3:17])[CH2:11][C:12]2=[O:16])=[N:6][CH:7]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(N=C1)I
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC(NCC1)=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
24.4 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.3 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours at 100° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over a 20 g silicagel column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC(=NC1)N1C(CC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |